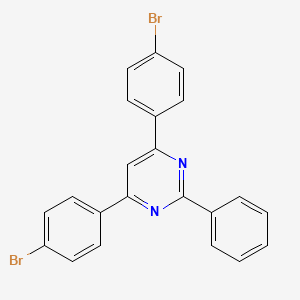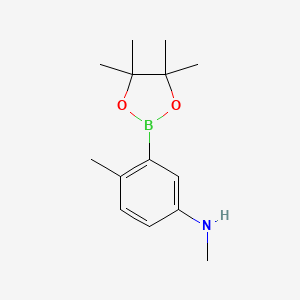![molecular formula C11H7ClN4 B13889079 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-99-4](/img/structure/B13889079.png)
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 4-chlorophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the diazotization of 4-chloroaniline followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate is then subjected to cyclization under reflux conditions in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and mechanochemistry, can be employed to minimize waste and energy consumption .
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
科学研究应用
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to the suppression of cancer cell proliferation and angiogenesis .
相似化合物的比较
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and are studied for their potential as CDK inhibitors and anticancer agents.
1,2,3-Triazolo[4,5-b]pyrazines: These compounds are used in medicinal chemistry for their enzyme inhibition and receptor binding properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity.
属性
CAS 编号 |
62051-99-4 |
|---|---|
分子式 |
C11H7ClN4 |
分子量 |
230.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7ClN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H |
InChI 键 |
PLEUDFSFUVGWEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)

![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)







